molecular formula C21H24N4OS B4543239 5-(4-tert-butylphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol

5-(4-tert-butylphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No. B4543239
M. Wt: 380.5 g/mol
InChI Key: ONMNLXSARRAYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-tert-butylphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of triazole derivatives and has shown potential in various scientific research applications.

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells, fungi, and viruses.
Biochemical and Physiological Effects:
5-(4-tert-butylphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol has been found to have both biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in the growth and proliferation of cancer cells, fungi, and viruses. This compound has also been found to induce apoptosis and cell cycle arrest in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-tert-butylphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol in lab experiments include its potential as an anticancer, antifungal, antiviral, and antimicrobial agent. However, the limitations of using this compound in lab experiments include its toxicity and limited solubility in water.

Future Directions

The future directions for the research on 5-(4-tert-butylphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol include its further study as a potential drug candidate for the treatment of cancer, fungal and viral infections. The development of new derivatives of this compound with improved solubility and lower toxicity is also an area of future research. Additionally, the study of the mechanism of action of this compound can lead to the development of new drugs with similar modes of action.

Scientific Research Applications

5-(4-tert-butylphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol has shown potential in various scientific research applications. It has been studied for its anticancer, antifungal, antiviral, and antimicrobial activities. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also shown promising results in the treatment of fungal and viral infections.

properties

IUPAC Name

3-(4-tert-butylphenyl)-4-[(2-ethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-5-26-18-9-7-6-8-16(18)14-22-25-19(23-24-20(25)27)15-10-12-17(13-11-15)21(2,3)4/h6-14H,5H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMNLXSARRAYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-tert-butylphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-tert-butylphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-(4-tert-butylphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(4-tert-butylphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-(4-tert-butylphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-(4-tert-butylphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-(4-tert-butylphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol

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